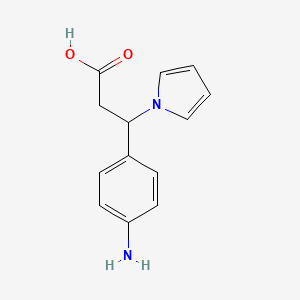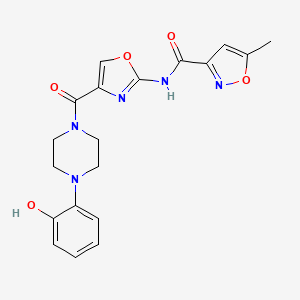![molecular formula C11H8ClNO4 B2410135 [5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol CAS No. 677025-05-7](/img/structure/B2410135.png)
[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring with a carbon bearing a nitro group . The empirical formula is C11H6ClNO5 . The molecular weight is 267.62 . More detailed structural analysis would require additional information or computational chemistry techniques.科学的研究の応用
Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds derived from [5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol. These compounds were evaluated for their anti-inflammatory and antibacterial activities, showing promising results in in vivo and in vitro tests (Ravula et al., 2016).
Catalytic Reactions and Synthesis of Derivatives
Reddy et al. (2012) reported the use of phosphomolybdic acid as a catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, starting from furan-2-yl(phenyl)methanol, which relates closely to this compound (Reddy et al., 2012).
Photochemical Applications
Guizzardi et al. (2000) discussed the photochemical preparation of 2-dimethylaminophenylfurans, where derivatives of this compound could potentially be applied in similar photochemical processes (Guizzardi et al., 2000).
1,3-Dipolar Cycloaddition Studies
Bakavoli et al. (2010) conducted a study on the reactivity and regiochemistry of 1,3-dipolar cycloaddition reactions involving N-[4-nitrophenyl]-C-[2-furyl] nitrilimine, which is structurally related to this compound. This research offers insights into the chemical behavior of such compounds (Bakavoli et al., 2010).
Green Chemistry Applications
Cukalovic and Stevens (2010) explored the conversion of 5-(hydroxymethyl)furfural (HMF) into [(5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol], highlighting the potential of using this compound in green chemistry applications (Cukalovic & Stevens, 2010).
Biocatalysis and Enzymatic Synthesis
Hara et al. (2013) investigated the lipase-catalyzed asymmetric acylation of furan-based alcohols, which could include compounds similar to this compound. This study contributes to understanding the enzymatic synthesis and resolution of such compounds (Hara et al., 2013).
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol may also interact with various biological targets.
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species . This suggests that this compound might also be metabolized through similar pathways.
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemicals. Furthermore, the compound’s efficacy may be influenced by the specific biological environment in which it is applied, including the presence of specific enzymes or receptors .
特性
IUPAC Name |
[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAQDGGOUGTTJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
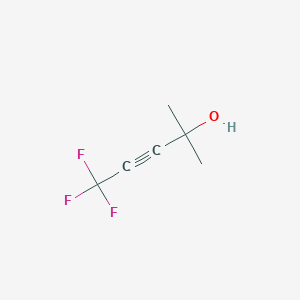

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
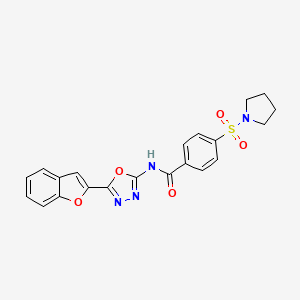
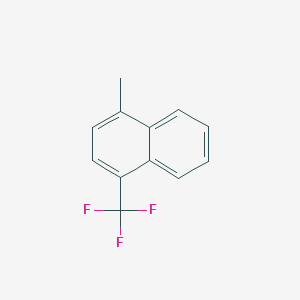
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
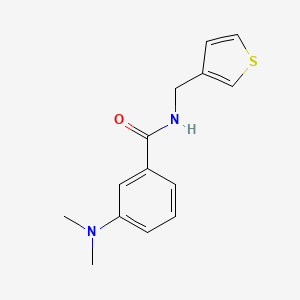
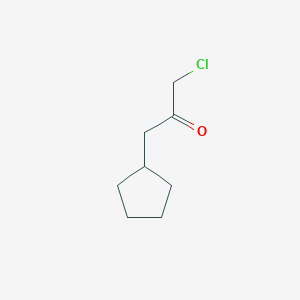
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
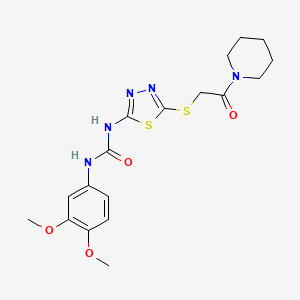
![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
